N-acetyl-D-proline
CAS No.: 59785-68-1
VCID: VC21538898
Molecular Formula: C7H11NO3
Molecular Weight: 157,17 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-acetyl-D-proline is a compound belonging to the class of organic compounds known as N-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group attached to its terminal nitrogen atom . N-acetyl-D-proline is specifically an acetylated derivative of the amino acid D-proline, which is less commonly found in nature compared to its L-proline counterpart. This compound is of interest in various fields, including biochemistry, pharmaceuticals, and analytical chemistry. Synthesis ReactionThe synthesis of N-acetyl-D-amino acids generally follows the reaction: Applications and Research FindingsN-acetyl-D-proline is utilized in various research areas, including peptide synthesis, pharmaceutical development, protein engineering, analytical chemistry, and cosmetic formulations . Its role in enhancing drug bioavailability and aiding in peptide synthesis makes it a valuable compound in pharmaceutical research. Applications Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 59785-68-1 | ||||||||||||
Product Name | N-acetyl-D-proline | ||||||||||||
Molecular Formula | C7H11NO3 | ||||||||||||
Molecular Weight | 157,17 g/mole | ||||||||||||
IUPAC Name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | ||||||||||||
Standard InChIKey | GNMSLDIYJOSUSW-ZCFIWIBFSA-N | ||||||||||||
Isomeric SMILES | CC(=O)N1CCC[C@@H]1C(=O)O | ||||||||||||
SMILES | CC(=O)N1CCCC1C(=O)O | ||||||||||||
Canonical SMILES | CC(=O)N1CCCC1C(=O)O | ||||||||||||
PubChem Compound | 719436 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume